REACTION_CXSMILES
|
Cl[C:2]1[C:7]([NH:8][CH2:9][CH3:10])=[N:6][C:5]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[C:4]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[N:3]=1.[CH2:23]([N:25](CC)CC)[CH3:24].C(Cl)(=O)C>C1C=CC=CC=1.C(O)C>[CH2:9]([N:8]1[C:7]2=[N:6][C:5]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)=[C:4]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)[N:3]=[C:2]2[N:25]=[C:23]1[CH3:24])[CH3:10]
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Name
|
2-Chloro-3-ethylamino-5,6-diphenylpyrazine
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Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=C(N=C1NCC)C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
1.29 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
15 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The solution is refluxed 41/2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
warmed briefly at 50° C
|
Type
|
CUSTOM
|
Details
|
all volatile materials evaporated
|
Type
|
ADDITION
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Details
|
The resultant brown oil is treated with liquid ammonia (17 g) in ethanol (60 ml) in a bomb at 165° C for 12 hours
|
Duration
|
12 h
|
Type
|
ADDITION
|
Details
|
The solution is diluted with water (200 ml)
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
the yellow precipitate filtered off
|
Type
|
CUSTOM
|
Details
|
The solid is triturated
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
TEMPERATURE
|
Details
|
the filtrate chilled
|
Type
|
FILTRATION
|
Details
|
The product is collected by filtration
|
Type
|
CUSTOM
|
Details
|
It is recrystallized from benzene-heptane, m.p. 178.5°-180° C.
|
Name
|
|
Type
|
|
Smiles
|
C(C)N1C(=NC=2C1=NC(=C(N2)C2=CC=CC=C2)C2=CC=CC=C2)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |